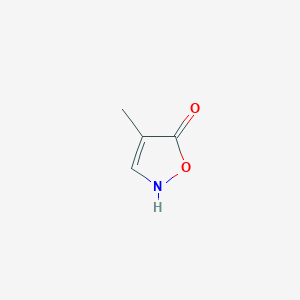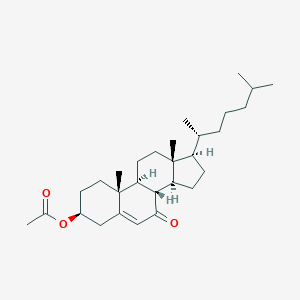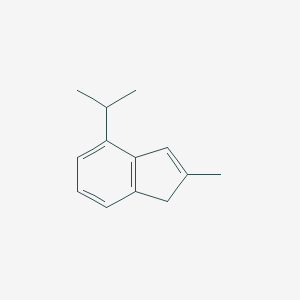
4-Isopropyl-2-methyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-methyl-1H-indene is a chemical compound that belongs to the family of indenes. It is a colorless liquid that is widely used in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2-methyl-1H-indene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form adducts. It has also been shown to undergo oxidation and reduction reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 4-Isopropyl-2-methyl-1H-indene. However, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Isopropyl-2-methyl-1H-indene in lab experiments include its availability, low cost, and ease of synthesis. However, its limited solubility in water and low reactivity with some nucleophiles may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Isopropyl-2-methyl-1H-indene. These include the development of new synthesis methods, the study of its mechanism of action, and the investigation of its potential as a pharmaceutical agent. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Conclusion:
In conclusion, 4-Isopropyl-2-methyl-1H-indene is a chemical compound that has been widely used in the field of scientific research. Its unique properties make it a valuable starting material for the synthesis of various organic compounds. While there is limited research on its biochemical and physiological effects, it has shown promise as an anti-inflammatory and analgesic agent in animal models. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-methyl-1H-indene has been widely used in the field of scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a probe molecule in the study of chemical reactions and mechanisms.
Propiedades
Número CAS |
152686-00-5 |
|---|---|
Nombre del producto |
4-Isopropyl-2-methyl-1H-indene |
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-methyl-4-propan-2-yl-1H-indene |
InChI |
InChI=1S/C13H16/c1-9(2)12-6-4-5-11-7-10(3)8-13(11)12/h4-6,8-9H,7H2,1-3H3 |
Clave InChI |
BMMFBNMQSNJLPO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C1)C=CC=C2C(C)C |
SMILES canónico |
CC1=CC2=C(C1)C=CC=C2C(C)C |
Sinónimos |
1H-Indene,2-methyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

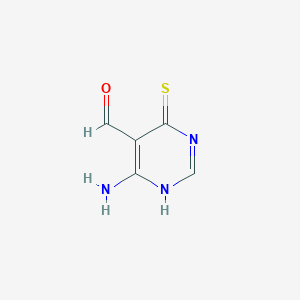
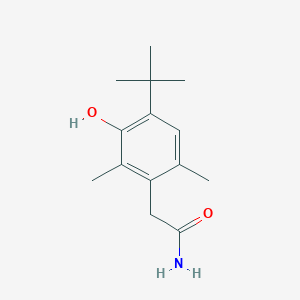
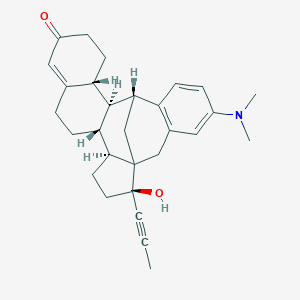
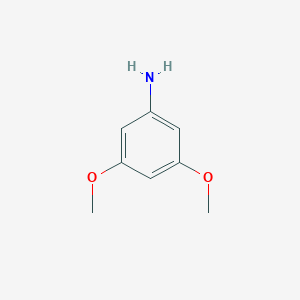
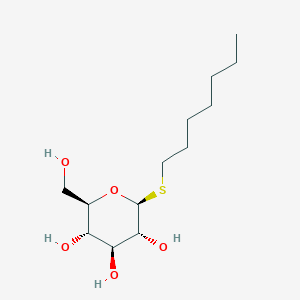
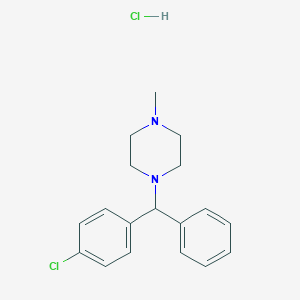
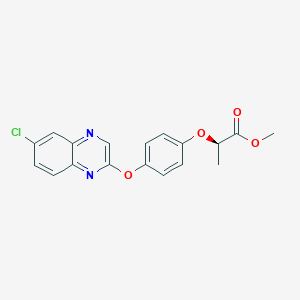
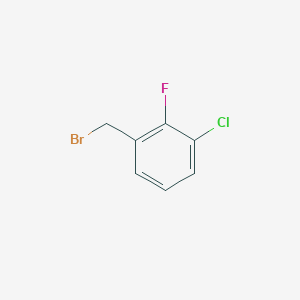
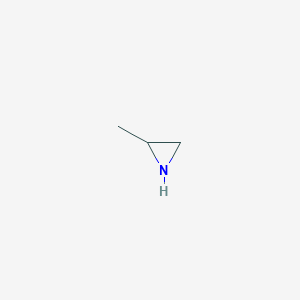
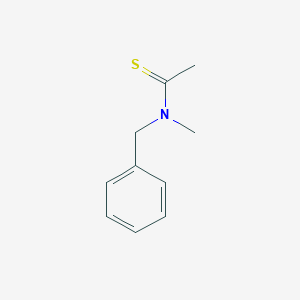
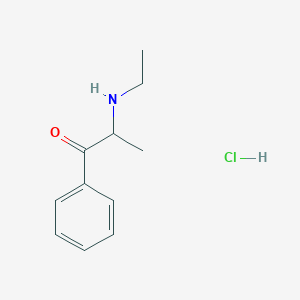
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
